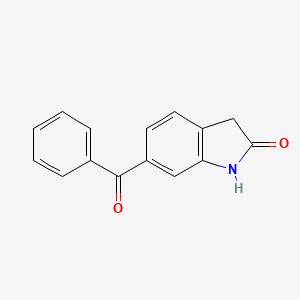
6-benzoyl-1,3-dihydro-2H-indol-2-one
Cat. No. B1282455
Key on ui cas rn:
91713-63-2
M. Wt: 237.25 g/mol
InChI Key: AYJLPUOIDQSOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04725616
Procedure details


In a similar manner, starting with the appropriate reagent 6-n-butyryloxindole, 4-chloro-6-benzoyloxindole, 4-fluoro-6-acetyloxindole, 4-methoxy-6-benzoyloxindole, 4-methoxy-6-butyryloxindole, 6-(2-thenoyl)oxindole, 6-(3-thenoyl)oxindole, 4-methyl-6-(2-thenoyl)oxindole, 4-methylthio-6-(3-thenoyl)oxindole and 4-fluoro-6-(2-thenoyl)oxindole are prepared.
[Compound]
Name
6-n-butyryloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
4-fluoro-6-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
4-chloro-6-benzoyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
4-fluoro-6-acetyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
4-methoxy-6-benzoyloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
4-methoxy-6-butyryloxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Name
6-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Name
6-(3-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Name
4-methyl-6-(2-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Name
4-methylthio-6-(3-thenoyl)oxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[C:9]([C:11](=[O:18])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:8]=[C:7]2[C:3]=1[CH2:4][C:5](=[O:19])[NH:6]2.FC1C=C(C(=O)C)C=C2C=1CC(=O)N2.COC1C=C(C(=O)C2C=CC=CC=2)C=C2C=1CC(=O)N2.COC1C=C(C(=O)CCC)C=C2C=1CC(=O)N2.C1(C(C2C=C3C(CC(=O)N3)=CC=2)=O)SC=CC=1.C1SC=CC=1C(C1C=C2C(CC(=O)N2)=CC=1)=O.CC1C=C(C(=O)C2SC=CC=2)C=C2C=1CC(=O)N2.CSC1C=C(C(=O)C2C=CSC=2)C=C2C=1CC(=O)N2.FC1C=C(C(=O)C2SC=CC=2)C=C2C=1CC(=O)N2>>[C:11]([C:9]1[CH:8]=[C:7]2[C:3]([CH2:4][C:5](=[O:19])[NH:6]2)=[CH:2][CH:10]=1)(=[O:18])[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1
|
Inputs


Step One
[Compound]
|
Name
|
6-n-butyryloxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
4-fluoro-6-(2-thenoyl)oxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C2CC(NC2=CC(=C1)C(C1=CC=CS1)=O)=O
|
Step Three
|
Name
|
4-chloro-6-benzoyloxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2CC(NC2=CC(=C1)C(C1=CC=CC=C1)=O)=O
|
Step Four
|
Name
|
4-fluoro-6-acetyloxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C2CC(NC2=CC(=C1)C(C)=O)=O
|
Step Five
|
Name
|
4-methoxy-6-benzoyloxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C2CC(NC2=CC(=C1)C(C1=CC=CC=C1)=O)=O
|
Step Six
|
Name
|
4-methoxy-6-butyryloxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C2CC(NC2=CC(=C1)C(CCC)=O)=O
|
Step Seven
|
Name
|
6-(2-thenoyl)oxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CS1)C(=O)C1=CC=C2CC(NC2=C1)=O
|
Step Eight
|
Name
|
6-(3-thenoyl)oxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CS1)C(=O)C1=CC=C2CC(NC2=C1)=O
|
Step Nine
|
Name
|
4-methyl-6-(2-thenoyl)oxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C2CC(NC2=CC(=C1)C(C1=CC=CS1)=O)=O
|
Step Ten
|
Name
|
4-methylthio-6-(3-thenoyl)oxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CSC1=C2CC(NC2=CC(=C1)C(C1=CSC=C1)=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C2CC(NC2=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
